molecular formula C14H19FN2O3S B5594034 1-(2-FLUOROBENZOYL)-4-(PROPANE-1-SULFONYL)PIPERAZINE

1-(2-FLUOROBENZOYL)-4-(PROPANE-1-SULFONYL)PIPERAZINE

Cat. No.: B5594034
M. Wt: 314.38 g/mol
InChI Key: QOGFHZUOLNGHPJ-UHFFFAOYSA-N
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Description

1-(2-FLUOROBENZOYL)-4-(PROPANE-1-SULFONYL)PIPERAZINE is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 2-fluorobenzoyl group and a propane-1-sulfonyl group, which contribute to its distinctive chemical properties.

Scientific Research Applications

1-(2-FLUOROBENZOYL)-4-(PROPANE-1-SULFONYL)PIPERAZINE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Preparation Methods

The synthesis of 1-(2-FLUOROBENZOYL)-4-(PROPANE-1-SULFONYL)PIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with diethylene glycol.

    Introduction of the 2-Fluorobenzoyl Group: The piperazine core is then reacted with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the 2-fluorobenzoyl-substituted piperazine.

    Addition of the Propane-1-Sulfonyl Group: Finally, the 2-fluorobenzoyl-substituted piperazine is reacted with propane-1-sulfonyl chloride under basic conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(2-FLUOROBENZOYL)-4-(PROPANE-1-SULFONYL)PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of secondary amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions employed.

Mechanism of Action

The mechanism of action of 1-(2-FLUOROBENZOYL)-4-(PROPANE-1-SULFONYL)PIPERAZINE involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that include:

    Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.

    Receptor Modulation: The compound can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

1-(2-FLUOROBENZOYL)-4-(PROPANE-1-SULFONYL)PIPERAZINE can be compared with other similar compounds, such as:

    1-(2-Chlorobenzoyl)-4-(propane-1-sulfonyl)piperazine: Similar structure but with a chlorine atom instead of fluorine.

    1-(2-Methylbenzoyl)-4-(propane-1-sulfonyl)piperazine: Similar structure but with a methyl group instead of fluorine.

    1-(2-Nitrobenzoyl)-4-(propane-1-sulfonyl)piperazine: Similar structure but with a nitro group instead of fluorine.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(2-fluorophenyl)-(4-propylsulfonylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O3S/c1-2-11-21(19,20)17-9-7-16(8-10-17)14(18)12-5-3-4-6-13(12)15/h3-6H,2,7-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGFHZUOLNGHPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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